molecular formula C8H9NO2 B025339 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 5196-20-3

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

Cat. No. B025339
CAS RN: 5196-20-3
M. Wt: 151.16 g/mol
InChI Key: GFEZPGADIMGWOH-UHFFFAOYSA-N
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Description

“6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol” is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.165 g/mol .


Molecular Structure Analysis

The molecular structure of “6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol” is based on its molecular formula, C8H9NO2 . The compound includes a furo[3,4-c]pyridin-7-ol ring with a methyl group attached .

Scientific Research Applications

Pharmacology

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: is utilized as an intermediate in the synthesis of Pyridoxine (Vitamin B6) . This compound is essential for the production of neurotransmitters and for enzyme systems involved in the metabolism of proteins, fats, and carbohydrates.

Chemical Synthesis

This chemical is employed as a building block in organic synthesis. It’s used to construct complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Industrial Applications

Industrially, 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol finds applications in quality control testing, pharma release testing, and method development for qualitative and quantitative analyses .

properties

IUPAC Name

6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-8(10)7-4-11-3-6(7)2-9-5/h2,10H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEZPGADIMGWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COCC2=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199928
Record name 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

CAS RN

5196-20-3
Record name 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol
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Record name 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol
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Record name 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol
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Record name 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol
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Record name 1,3-DIHYDRO-6-METHYLFURO(3,4-C)PYRIDIN-7-OL
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Q & A

Q1: What is significant about the synthesis method described in this research?

A1: The research presents a new, acid-catalyzed method for synthesizing 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols using pyridoxal and polyfunctional phenols []. This is notable because it utilizes readily available hydrochloric acid as a catalyst and achieves good yields of the target compounds. The study also demonstrates the method's versatility by synthesizing a known bioactive compound, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride (TM2002) []. This suggests the method could be expanded to utilize nucleophiles beyond phenols.

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